3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 618102-90-2
VCID: VC16151630
InChI: InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

CAS No.: 618102-90-2

Cat. No.: VC16151630

Molecular Formula: C21H22N2O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid - 618102-90-2

Specification

CAS No. 618102-90-2
Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
IUPAC Name 2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25)
Standard InChI Key HQACGJOFVYYNFD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid, reflects its structural complexity . Key identifiers include:

PropertyValue
CAS Registry Number618102-90-2
Molecular FormulaC21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight334.4 g/mol
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O
InChIKeyHQACGJOFVYYNFD-UHFFFAOYSA-N

The para-isobutylphenyl group (C6H4CH2CH(CH3)2\text{C}_6\text{H}_4\text{CH}_2\text{CH}(\text{CH}_3)_2) and para-tolyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3) contribute to its hydrophobic character, while the carboxylic acid moiety enhances polarity .

Spectroscopic and Physicochemical Data

Though experimental data on solubility and melting point are unavailable, computational predictions suggest moderate hydrophobicity (logP4.2\log P \approx 4.2) and a collision cross-section of 177.7 Ų for the [M+H]+[M+H]^+ ion . The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) likely influences its ionization state under physiological conditions.

Synthesis and Manufacturing

General Pathways

Synthesis typically involves a multi-step process:

  • Condensation: Isobutylphenyl hydrazine reacts with a substituted aromatic aldehyde to form a hydrazone intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to yield the pyrazole core.

  • Carboxylation: Introduction of the carboxylic acid group at the 5-position via carboxylation reactions, often using carbon dioxide or potassium cyanide.

A representative pathway is illustrated below:

Hydrazine+AldehydeH+HydrazoneΔPyrazoleCO2Carboxylic Acid Derivative\text{Hydrazine} + \text{Aldehyde} \xrightarrow{\text{H}^+} \text{Hydrazone} \xrightarrow{\Delta} \text{Pyrazole} \xrightarrow{\text{CO}_2} \text{Carboxylic Acid Derivative}

Yields and reaction conditions remain undisclosed in public literature, likely due to proprietary considerations.

SupplierPurityPrice (1g)
American Custom Chemicals95%$1,030.84
Dr. Jagath Reddy’s HeterocyclicsNot specifiedInquiry-based

Prices escalate significantly for bulk quantities (e.g., $7,882.88 for 10g) .

Future Directions

Research priorities include:

  • Mechanistic Studies: Elucidating molecular targets via crystallography or proteomics.

  • Optimization: Structural modifications to enhance bioavailability and reduce off-target effects.

  • Translational Research: Initiating animal models to assess efficacy in disease contexts.

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